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Compound of Interest

Compound Name: GNE-049

Cat. No.: B607672 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GNE-049, a potent and selective

small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Its

primary mechanism of action involves the targeted disruption of transcriptional co-activation,

leading to the suppression of key oncogenic gene programs. This guide details the mechanism

of action, summarizes key quantitative data, outlines affected signaling pathways, and provides

methodologies for relevant experimental protocols.

Core Mechanism of Action: Inhibition of
Transcriptional Co-activation
GNE-049 functions by selectively targeting the bromodomains of the paralogous transcriptional

co-activators CBP and p300. These proteins are crucial regulators of gene expression,

integrating various signaling pathways to modulate transcriptional activity.[1] A key function of

CBP/p300 is their intrinsic histone acetyltransferase (HAT) activity, which is critical for creating

a chromatin environment permissive for transcription.[2]

The mechanism of GNE-049's impact on gene transcription can be summarized as follows:

Bromodomain Inhibition: GNE-049 is a potent inhibitor of the bromodomains of both CBP

and p300.[1][3] The bromodomain is a protein module that recognizes and binds to
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acetylated lysine residues on histones and other proteins, a critical step for tethering the

CBP/p300 complex to active chromatin regions.[4]

Attenuation of HAT Activity: By binding to the bromodomain, GNE-049 interferes with

CBP/p300's ability to engage with chromatin. This allosterically inhibits the enzyme's HAT

activity, leading to a reduction in histone acetylation.[2]

Suppression of H3K27 Acetylation: A primary consequence of GNE-049 treatment is the

significant reduction of acetylation at histone H3 lysine 27 (H3K27ac), a hallmark of active

enhancers and promoters.[2][3] This effect is particularly pronounced at enhancers,

suggesting an "enhancer-biased role" for the CBP/p300 bromodomain in regulating histone

acetylation.[2]

Downregulation of Oncogenic Gene Expression: The reduction in H3K27ac at key regulatory

regions leads to the transcriptional repression of critical oncogenes. GNE-049 has been

shown to potently inhibit the expression of MYC and androgen receptor (AR) target genes in

various cancer models.[1][3][5] In prostate cancer, GNE-049 represses the expression of AR

target genes in a dose-dependent manner without affecting the overall levels of the androgen

receptor itself.[3][4]

Quantitative Data Summary
The potency and selectivity of GNE-049 have been characterized across various biochemical

and cellular assays. The following table summarizes key quantitative metrics.
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Target/Process Assay Type Cell Line Value Reference

CBP

Bromodomain

Biochemical

Binding Assay
- IC50 = 1.1 nM [1][3][4][5]

p300

Bromodomain

Biochemical

Binding Assay
- IC50 = 2.3 nM [1][3][4][5]

BRD4

Bromodomain

Biochemical

Binding Assay
- IC50 = 4240 nM [2]

Cellular Target

Engagement
BRET Assay - Potency = 12 nM [3]

MYC Expression

Inhibition

Gene Expression

Assay
MV-4-11 EC50 = 14 nM [1][3][5]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. BRET:

Bioluminescence Resonance Energy Transfer.

Affected Signaling Pathways and Experimental
Workflows
GNE-049 primarily impacts signaling pathways that are highly dependent on CBP/p300 for the

transcriptional activation of their target genes.

Androgen Receptor (AR) Signaling Pathway
In castration-resistant prostate cancer (CRPC), the AR signaling pathway often remains active.

GNE-049 effectively blocks this pathway by inhibiting the co-activator function of CBP/p300,

which is essential for AR-mediated gene transcription.[3] This leads to the suppression of AR

target genes, such as KLK3 (encoding PSA), and inhibits androgen-induced cell proliferation.

[3] Notably, GNE-049 does not disrupt the physical interaction between AR and p300 or their

recruitment to chromatin, but rather blocks the subsequent histone acetylation and

transcriptional activation.[3]
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Androgen GNE-049 inhibits AR-mediated transcription.

Cancer Cells Treat with
GNE-049 vs. DMSO RNA Isolation Library Preparation

(cDNA synthesis, fragmentation)
High-Throughput

Sequencing (NGS)
Bioinformatic Analysis

(Alignment, Gene Counting)
Differentially

Expressed Genes

Workflow for RNA-Sequencing analysis.
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Cancer Cells Treated
(GNE-049 vs. DMSO)

1. Crosslink Proteins to DNA
(Formaldehyde)

2. Cell Lysis & Sonication
(Shear Chromatin)

3. Immunoprecipitation
(Antibody for H3K27ac or p300)

4. Reverse Crosslinks & Purify DNA

5. Sequencing Library Preparation

6. High-Throughput Sequencing

7. Bioinformatic Analysis
(Peak Calling, Motif Analysis)

Genomic Binding Sites
& Histone Modifications

Workflow for ChIP-Sequencing analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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